2-Amino-5-ethyl-1,3,4-thiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-amino-5-ethyl-1,3,4-thiadiazole derivatives can be achieved through various methods. One approach involves cyclization from chloroacetyl chloride in the presence of triethyl amine, leading to the formation of Schiff base derivatives which upon further reaction yield 3-chloro-1-(5-ethyl-[1,3,4] thiadiazole-2-yl)-4-methyl-azetidin-2-ones. These compounds have shown antibacterial and antifungal activities, indicating their potential in pharmaceutical applications (Makwane, Srivastava, Dua, & Srivastava, 2018). Another synthetic pathway involves the condensation of semicarbazide/thiosemicarbazide and aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, providing a transition-metal-free method for producing various diazole derivatives bearing a 2-amino substituent (Niu, Kang, Tian, Song, Liu, Wu, Yu, & Chang, 2015).
Molecular Structure Analysis
The molecular structure of 2-amino-5-ethyl-1,3,4-thiadiazole exhibits interesting characteristics when compared to its unsubstituted and methyl-substituted counterparts. Despite different space groups, the packing modes of the methyl and ethyl derivatives are similar, with three-dimensional hydrogen-bonding associations. This contrasts with the one-dimensional hydrogen-bonding network in the unsubstituted form, which has denser packing, indicating that these variations can lead to different polymorphs of a specific subunit of each array (Lynch, 2001).
Chemical Reactions and Properties
2-Amino-5-ethyl-1,3,4-thiadiazole and its derivatives undergo various chemical reactions leading to the formation of compounds with significant biological activities. For instance, Schiff base formation with aromatic aldehydes and subsequent reactions can produce compounds with antibacterial and antifungal properties. These reactions demonstrate the compound's reactivity and potential for creating biologically active molecules (Makwane, Srivastava, Dua, & Srivastava, 2018).
Physical Properties Analysis
The physical properties of 2-amino-5-ethyl-1,3,4-thiadiazole and its derivatives can vary significantly depending on the substitution pattern and the molecular structure. Factors such as crystal packing, hydrogen-bonding interactions, and polymorphism play crucial roles in determining the compound's melting point, solubility, and stability. These properties are essential for the compound's applications in material science and pharmaceuticals (Lynch, 2001).
Chemical Properties Analysis
The chemical properties of 2-amino-5-ethyl-1,3,4-thiadiazole, such as reactivity towards various functional groups, ability to form stable compounds with metals, and its role as a corrosion inhibitor, highlight its versatility. For example, its derivatives have been shown to effectively inhibit copper corrosion in NaCl solutions, indicating its potential as a protective agent in industrial applications (Sherif & Park, 2006).
Scientific Research Applications
Pharmaceutical and Agricultural Significance : 2-Amino-5-ethyl-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These derivatives show promising activities against various bacterial and fungal species, highlighting their potential in health pharmaceutics and agriculture (Makwane, Srivastava, Dua, & Srivastava, 2018).
Corrosion Inhibition : This compound has been studied for its effectiveness in preventing corrosion of metals like mild steel, copper, and brass in acidic and saline environments. These studies have shown that 2-Amino-5-ethyl-1,3,4-thiadiazole and its derivatives are effective corrosion inhibitors (Quraishi & Khan, 2006), (Sherif & Park, 2006).
Anti-inflammatory and Analgesic Agents : Novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles have been synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds have shown significant in vitro anti-inflammatory and analgesic activities, comparable to known drugs like ibuprofen (Shkair, Shakya, Raghavendra, & Naik, 2016).
Antimicrobial Agents : Some derivatives of 2-Amino-5-ethyl-1,3,4-thiadiazole have been synthesized and evaluated as antimicrobial agents against bacterial and fungal strains, showing moderate activities (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Modeling and Synthesis : The compound has been used in molecular modeling and synthesis of various derivatives with potential applications in medicinal chemistry, including as inhibitors of enzymes like glutaminase (Shukla et al., 2012).
Crystal Structure Analysis : Studies on the crystal structures of 2-Amino-5-ethyl-1,3,4-thiadiazole and its derivatives provide insights into their packing modes and hydrogen bonding associations, which are crucial for understanding their chemical behavior and applications in crystal engineering (Lynch, 2001).
Safety And Hazards
Future Directions
2-Amino-5-ethyl-1,3,4-thiadiazole has emerged as a promising foundation for the development of anticancer agents . It may also serve as the basis for future modification in the search for new potent non-nucleoside antiviral agents . Its effectiveness in inhibiting corrosion also suggests potential applications in materials science .
properties
IUPAC Name |
5-ethyl-1,3,4-thiadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-2-3-6-7-4(5)8-3/h2H2,1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTRPGAMVIONMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065699 | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-ethyl-1,3,4-thiadiazole | |
CAS RN |
14068-53-2 | |
Record name | 2-Amino-5-ethyl-1,3,4-thiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14068-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014068532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14068-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4-Thiadiazol-2-amine, 5-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5065699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-ethyl-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.460 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.